N~1~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~-[2-(1H-INDOL-3-YL)ETHYL]-4-ISOBUTYL-1-BENZENESULFONAMIDE
Overview
Description
N~1~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~-[2-(1H-INDOL-3-YL)ETHYL]-4-ISOBUTYL-1-BENZENESULFONAMIDE is a complex organic compound that features a combination of pyrazole, indole, and benzenesulfonamide moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~-[2-(1H-INDOL-3-YL)ETHYL]-4-ISOBUTYL-1-BENZENESULFONAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the individual components, such as the pyrazole and indole derivatives, followed by their coupling under specific conditions. Common reagents used in these reactions include bases like sodium hydride (NaH) and catalysts such as palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N~1~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~-[2-(1H-INDOL-3-YL)ETHYL]-4-ISOBUTYL-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
N~1~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~-[2-(1H-INDOL-3-YL)ETHYL]-4-ISOBUTYL-1-BENZENESULFONAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~-[2-(1H-INDOL-3-YL)ETHYL]-4-ISOBUTYL-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger various cellular pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(1-methyl-1H-indol-3-yl)methyl]-N-[2-(1H-pyrazol-1-yl)ethyl]-4-isobutylbenzenesulfonamide
- N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-[2-(1H-indol-3-yl)ethyl]-4-methylbenzenesulfonamide
Uniqueness
N~1~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~-[2-(1H-INDOL-3-YL)ETHYL]-4-ISOBUTYL-1-BENZENESULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile interactions with various biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[(1-ethylpyrazol-3-yl)methyl]-N-[2-(1H-indol-3-yl)ethyl]-4-(2-methylpropyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4O2S/c1-4-29-15-14-23(28-29)19-30(16-13-22-18-27-26-8-6-5-7-25(22)26)33(31,32)24-11-9-21(10-12-24)17-20(2)3/h5-12,14-15,18,20,27H,4,13,16-17,19H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMTSHCZXVHWBGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)CN(CCC2=CNC3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)CC(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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